REACTION_CXSMILES
|
[O:1]1[CH2:5][CH2:4][O:3][CH:2]1[C:6]1[CH:7]=[C:8]2[CH:14]=[CH:13][NH:12][C:9]2=[CH:10][N:11]=1.[H-].[Na+].[CH3:17]I>C1COCC1>[O:3]1[CH2:4][CH2:5][O:1][CH:2]1[C:6]1[CH:7]=[C:8]2[CH:14]=[CH:13][N:12]([CH3:17])[C:9]2=[CH:10][N:11]=1 |f:1.2|
|
Name
|
|
Quantity
|
1.05 g
|
Type
|
reactant
|
Smiles
|
O1C(OCC1)C=1C=C2C(=CN1)NC=C2
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
243 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
360 μL
|
Type
|
reactant
|
Smiles
|
CI
|
Type
|
CUSTOM
|
Details
|
the reaction is stirred 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the reaction is stirred overnight at rt
|
Duration
|
8 (± 8) h
|
Type
|
CONCENTRATION
|
Details
|
The reaction is concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue is partitioned between 10 mL saturated NaCl and CH2Cl2 (4×10 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layer is dried over anhydrous K2CO3
|
Type
|
CONCENTRATION
|
Details
|
is concentrated in vacuo to a tan paste
|
Type
|
CUSTOM
|
Details
|
The crude material is chromatographed over 50 g silica gel (230-400 mesh)
|
Type
|
WASH
|
Details
|
eluting with 5% MeOH/CH2Cl2
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
O1C(OCC1)C=1C=C2C(=CN1)N(C=C2)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 86% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |